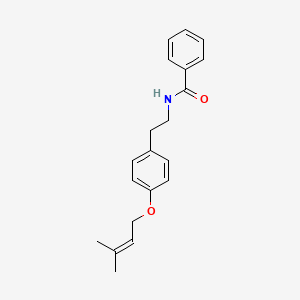
Hortiamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hortiamide is a natural product derived from the plant Hortia regia.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hortiamide can be synthesized through a nitro reduction reaction. This involves the reaction of 2,4-dinitrobenzene with 2,4-dichloroaniline under appropriate conditions to generate this compound . The specific preparation method may vary depending on the manufacturer.
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Chemical Reactions Analysis
Types of Reactions
Hortiamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Hortiamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Industry: Utilized in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism by which Hortiamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory processes, thereby modulating their activity and reducing inflammation .
Comparison with Similar Compounds
Hortiamide can be compared with other similar compounds, such as:
Alatamide: Another benzamide derivative with similar chemical properties.
Dihydroaltamide: A reduced form of alatamide with distinct chemical properties.
Tembamide: Another related compound with unique chemical properties.
This compound is unique due to its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Hortiamide is a compound derived from the plant genus Hortia, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a tyramine derivative, which is a type of biogenic amine. Its chemical structure is characterized by the presence of an amide functional group, which contributes to its biological activity. The molecular formula and weight of this compound are essential for understanding its interactions within biological systems.
Biological Activities
1. Antimicrobial Activity:
this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that extracts containing this compound can inhibit the growth of pathogens, making it a candidate for developing natural antimicrobial agents.
2. Anti-inflammatory Effects:
Research indicates that this compound possesses anti-inflammatory properties. It has been observed to reduce inflammation in animal models through the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and nitric oxide (NO) .
3. Cytotoxicity and Antitumor Activity:
this compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies reveal that it induces apoptosis in cancer cells, suggesting potential as an anticancer agent. The compound's mechanism may involve the activation of apoptotic pathways and suppression of cell proliferation .
The biological activities of this compound are attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymes: this compound affects enzyme activity related to inflammation and cancer progression, thereby modulating cellular responses.
- Regulation of Gene Expression: It may influence the expression of genes involved in inflammatory responses and cell cycle regulation.
- Oxidative Stress Modulation: The compound has been shown to alter oxidative stress levels within cells, which is crucial for its cytotoxic effects against cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1: A study evaluated the anti-inflammatory effects of this compound in a rat model with carrageenan-induced pleurisy. The results indicated a significant reduction in paw edema, demonstrating its efficacy as an anti-inflammatory agent .
- Case Study 2: In vitro assays conducted on human cancer cell lines showed that this compound significantly reduced cell viability and induced apoptosis, suggesting its potential as an anticancer drug .
Research Findings
A summary table below outlines key findings from various studies on this compound:
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-[4-(3-methylbut-2-enoxy)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C20H23NO2/c1-16(2)13-15-23-19-10-8-17(9-11-19)12-14-21-20(22)18-6-4-3-5-7-18/h3-11,13H,12,14-15H2,1-2H3,(H,21,22) |
InChI Key |
YTMPRFNRITVZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















